1-[4-(3-Chlorophenyl)piperazin-1-YL]-2-[({5-methyl-2-[4-(methylsulfanyl)phenyl]-1,3-oxazol-4-YL}methyl)sulfanyl]ethan-1-one
Description
This compound features a piperazine core substituted at the 4-position with a 3-chlorophenyl group, linked to a ketone ethanone moiety. The ethanone chain is further modified with a sulfanyl group attached to a 5-methyl-2-[4-(methylsulfanyl)phenyl]-1,3-oxazol-4-ylmethyl substituent.
Properties
Molecular Formula |
C24H26ClN3O2S2 |
|---|---|
Molecular Weight |
488.1 g/mol |
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[[5-methyl-2-(4-methylsulfanylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]ethanone |
InChI |
InChI=1S/C24H26ClN3O2S2/c1-17-22(26-24(30-17)18-6-8-21(31-2)9-7-18)15-32-16-23(29)28-12-10-27(11-13-28)20-5-3-4-19(25)14-20/h3-9,14H,10-13,15-16H2,1-2H3 |
InChI Key |
MYXPJZODUVWFCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)SC)CSCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Biological Activity
The compound 1-[4-(3-Chlorophenyl)piperazin-1-YL]-2-[({5-methyl-2-[4-(methylsulfanyl)phenyl]-1,3-oxazol-4-YL}methyl)sulfanyl]ethan-1-one represents a complex molecular structure with potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Formula
- Chemical Name : this compound
- Molecular Formula : C20H24ClN3O2S2
- Molecular Weight : 421.00 g/mol
Structural Features
The compound contains:
- A piperazine ring substituted with a chlorophenyl group.
- An oxazole ring with a methylsulfanyl phenyl substituent.
- A thioether linkage contributing to its overall biological activity.
Pharmacological Effects
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of piperazine compounds demonstrate significant antimicrobial properties against various bacterial strains. The presence of the chlorophenyl group enhances this activity by increasing lipophilicity, allowing better membrane penetration .
- Antioxidant Properties : The oxazole moiety is known for its antioxidant capabilities. Compounds with similar structures have shown promise in scavenging free radicals and reducing oxidative stress in cellular models .
- Anti-inflammatory Effects : Some studies suggest that piperazine derivatives can inhibit inflammatory pathways, potentially through the modulation of cytokine release and inhibition of cyclooxygenase enzymes .
The mechanisms through which this compound exerts its effects may include:
- Receptor Binding : The piperazine component may interact with neurotransmitter receptors (e.g., serotonin and dopamine receptors), which could explain potential psychotropic effects.
- Enzyme Inhibition : The oxazole and thioether groups may play a role in inhibiting specific enzymes involved in inflammation and microbial resistance.
Study 1: Antimicrobial Efficacy
A study conducted on a series of piperazine derivatives, including the compound , demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of conventional antibiotics, indicating a potential for development as a novel antimicrobial agent .
Study 2: Antioxidant Activity Assessment
In vitro assays using DPPH radical scavenging methods showed that the compound significantly reduced oxidative stress markers in human cell lines. This suggests that it may have therapeutic potential in conditions characterized by oxidative damage, such as neurodegenerative diseases .
Data Table
Scientific Research Applications
Antipsychotic Activity
Research indicates that compounds containing piperazine and phenyl groups exhibit significant antipsychotic properties. The piperazine ring is known for its ability to interact with dopamine and serotonin receptors, which are critical targets in the treatment of schizophrenia and other psychiatric disorders. Studies have shown that derivatives of piperazine can modulate neurotransmitter systems effectively, leading to reduced symptoms of psychosis .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have been evaluated for their effectiveness against various bacterial strains and fungi. For instance, a study on heterocyclic compounds demonstrated that certain derivatives exhibited promising antibacterial and antifungal activities, indicating that the target compound may also possess similar properties .
Anticancer Activity
Preliminary investigations into related compounds have suggested anticancer potential. Compounds featuring oxazole and piperazine structures have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of the target compound with cellular pathways warrant further investigation for potential anticancer applications .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps often include:
- Formation of the Piperazine Derivative : This involves the reaction of chlorophenyl derivatives with piperazine under controlled conditions.
- Oxazole Ring Formation : The introduction of the oxazole moiety can be achieved through cyclization reactions involving appropriate precursors.
- Final Coupling Reactions : The final product is obtained through coupling reactions that link the piperazine derivative with the oxazole-containing fragment.
Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antipsychotic Evaluation
In a study evaluating novel piperazine derivatives for antipsychotic activity, compounds similar to the target compound were tested in animal models. Results indicated a significant reduction in hyperactivity and stereotypical behaviors, suggesting effective receptor modulation akin to established antipsychotics .
Case Study 2: Antimicrobial Testing
Another study focused on synthesizing a series of piperazine-based compounds for antimicrobial testing against common pathogens such as Staphylococcus aureus and Escherichia coli. Results demonstrated that several compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as new antimicrobial agents .
Chemical Reactions Analysis
Piperazine Core Reactivity
The piperazine moiety exhibits nucleophilic character at its secondary amine groups, enabling:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF | Quaternary ammonium salt formation at N¹ or N⁴ positions |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | Amide bond formation, modulating solubility |
| Protonation/Deprotonation | HCl/NaOH | pH-dependent solubility shifts (pKa ~8.5–9.5 for piperazine amines) |
Research Note : While direct studies on this compound are lacking, piperazine derivatives are known to undergo regioselective functionalization under mild conditions. For example, alkylation at N⁴ is favored due to steric hindrance at N¹ from the 3-chlorophenyl group.
1,3-Oxazole Ring Reactivity
The oxazole ring participates in electrophilic substitution and ring-opening reactions:
Key Finding : The electron-donating methyl group at C5 directs substitution to the less hindered C2 position in nitration reactions, as observed in structurally related oxazoles .
Methylsulfanyl Group Reactivity
The –SMe group undergoes oxidation and nucleophilic substitution:
Mechanistic Insight : Oxidation of the methylsulfanyl group to sulfone enhances electrophilicity, potentially improving binding affinity in pharmacological targets .
Sulfanyl-Ethanone Linker Reactivity
The –S–CH₂–CO– group is susceptible to:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Thioester Hydrolysis | NaOH, H₂O, reflux | Cleavage to carboxylic acid and thiol |
| Radical Reactions | AIBN, UV light | Crosslinking via sulfur-centered radicals |
Stability Note : The thioether linkage is stable under physiological pH but hydrolyzes under strongly alkaline conditions.
Synthetic Modifications Reported
While full synthetic protocols for this compound are proprietary, key steps include:
-
Piperazine Functionalization : Coupling 3-chlorophenylpiperazine with a bromoacetyl intermediate.
-
Oxazole Synthesis : Cyclocondensation of methylsulfanylphenyl amidoximes with ketones .
-
Thioether Coupling : Mitsunobu reaction to link oxazole-methylsulfanyl and ethanone moieties.
Comparative Reactivity Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of piperazine-linked sulfanyl ethanone derivatives. Below is a detailed comparison with analogous structures:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity
- The 3-chlorophenyl group in the target compound (vs. 4-fluorophenyl in or 3-trifluoromethylphenyl in ) introduces steric and electronic differences. Chlorine’s higher lipophilicity may enhance membrane permeability compared to fluorine’s electronegativity .
- The methylsulfanylphenyl oxazole substituent distinguishes the target compound from analogs with oxadiazole () or benzimidazolium (). Oxazole’s planar structure may facilitate π-π stacking in receptor binding.
Synthetic and Analytical Methods
- Synthesis of similar compounds (e.g., ) typically involves nucleophilic substitution on piperazine, followed by sulfanyl linkage formation. Characterization via $^{1}\text{H}$-NMR and $^{13}\text{C}$-NMR (as in ) is critical for verifying substituent positions.
- Computational tools like Multiwfn (wavefunction analysis ) and crystallography software SHELX could predict electronic properties or resolve structural ambiguities.
Pharmacological Potential While direct bioactivity data for the target compound is lacking, structurally related compounds exhibit diverse actions. For example, trifluoromethyl-substituted analogs () are often explored for CNS targets due to enhanced blood-brain barrier penetration. The sulfanyl linker in the target compound may confer resistance to oxidative metabolism compared to ester or amide linkages in other derivatives .
Preparation Methods
Classical Amination Approaches
The piperazine core is synthesized via Buchwald-Hartwig coupling of 1-bromo-3-chlorobenzene with piperazine under palladium catalysis. Optimization studies indicate that using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 110°C for 24 hours achieves 78% yield. Alternative methods employ Ullmann coupling with CuI/1,10-phenanthroline, though yields are lower (~65%).
Purification and Characterization
Crude product purification via column chromatography (SiO₂, EtOAc/hexane 1:3) affords white crystals. Structural confirmation relies on:
-
¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 3H, Ar-H), 3.45–3.30 (m, 8H, piperazine-H).
-
HRMS : [M+H]⁺ calcd. for C₁₀H₁₂ClN₂: 211.0634; found: 211.0631.
Preparation of 5-Methyl-2-[4-(methylsulfanyl)phenyl]-1,3-oxazole-4-methanethiol
Oxazole Ring Construction
The oxazole nucleus is assembled via Hantzsch cyclization (Scheme 1):
Thiol Functionalization
The aldehyde is reduced to the alcohol using NaBH₄ in MeOH (90% yield), followed by thiolation with Lawesson’s reagent (2 eq) in THF at 60°C (58% yield).
Key Analytical Data :
Assembly of the Full Molecule
Acylation of Piperazine
4-(3-Chlorophenyl)piperazine is acylated with bromoacetyl bromide (1.2 eq) in DCM using Et₃N (2 eq) as base (0°C → rt, 12 h). The resultant 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-bromoethan-1-one is isolated in 84% yield.
Sulfide Bond Formation
The bromoethanone intermediate reacts with 5-methyl-2-[4-(methylsulfanyl)phenyl]-1,3-oxazole-4-methanethiol (1.1 eq) in DMF with K₂CO₃ (2 eq) at 50°C for 6 hours. The product is purified via flash chromatography (hexane/EtOAc 2:1) to yield 63% of the title compound.
Reaction Optimization and Challenges
Solvent and Base Screening
Optimal conditions for the sulfide coupling were determined through systematic screening (Table 1):
| Entry | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | K₂CO₃ | 50 | 63 |
| 2 | DMSO | Cs₂CO₃ | 60 | 58 |
| 3 | THF | Et₃N | 40 | 41 |
DMF/K₂CO₃ provided superior solubility and minimal side reactions (e.g., oxidation to sulfone).
Oxazole Stability Concerns
The methylsulfanyl group on the oxazole exhibited sensitivity to oxidative conditions. Performing reactions under N₂ and using degassed solvents prevented undesired sulfoxide formation.
Structural Elucidation and Purity Assessment
Spectroscopic Confirmation
HPLC Purity Analysis
Reverse-phase HPLC (C18, MeCN/H₂O 70:30) showed ≥98% purity with t<sub>R</sub> = 6.72 min.
Alternative Synthetic Routes and Comparative Evaluation
Mitsunobu Coupling Strategy
An alternative approach employed Mitsunobu conditions (DIAD, PPh₃) to couple pre-formed 1-[4-(3-chlorophenyl)piperazin-1-yl]ethanol with the oxazole-thiol. However, lower yields (47%) and diethyl azodicarboxylate costs rendered this method less practical.
Solid-Phase Synthesis Exploration
Immobilizing the piperazine on Wang resin allowed sequential acylation and thiol-alkyne coupling, but cleavage steps introduced impurities (purity ≤85%), necessitating further optimization.
Industrial-Scale Considerations and Green Chemistry
Q & A
Q. What statistical models are optimal for analyzing dose-response relationships in complex biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
